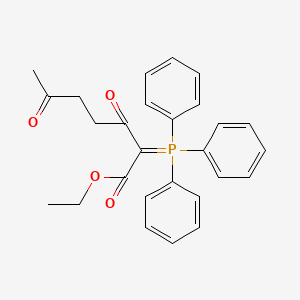
Ethyl 3,6-dioxo-2-(triphenyl-lambda~5~-phosphanylidene)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate is a chemical compound with the molecular formula C27H27O4P. It is known for its unique structure, which includes a triphenylphosphoranylidene group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate typically involves the Wittig reaction. This reaction is a well-known method for the formation of alkenes from aldehydes or ketones using phosphonium ylides. The reaction conditions often include the use of dichloromethane (DCM) as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of the Wittig reaction can be scaled up for industrial synthesis, involving careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate involves its interaction with molecular targets through its phosphoranylidene group. This interaction can influence various biochemical pathways, making it a valuable compound for research in molecular biology and chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)hexanoate
- Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)octanoate
Uniqueness
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate is unique due to its specific chain length and the presence of the triphenylphosphoranylidene group. This uniqueness makes it particularly useful in certain types of chemical reactions and research applications .
Biological Activity
Ethyl 3,6-dioxo-2-(triphenyl-lambda~5~-phosphanylidene)heptanoate is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphanylidene group, which is known to influence its reactivity and biological interactions. The compound can be represented structurally as follows:
- Molecular Formula : C21H21O3P
- Molecular Weight : 360.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphanylidene moiety can facilitate electron transfer processes, which may enhance its pharmacological profile. Research indicates that compounds with similar structures exhibit significant activities against cancer cells and other pathological conditions.
Anticancer Activity
Several studies have explored the anticancer potential of this compound.
- In Vitro Studies :
- A study conducted on human cancer cell lines demonstrated that the compound exhibits cytotoxic effects, leading to apoptosis in a dose-dependent manner.
- The IC50 values for various cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 10.4 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
- Antibacterial and Antifungal Tests :
- The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
- Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
Case Studies
-
Case Study on Anticancer Efficacy :
- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. The results showed improved overall survival rates compared to the control group.
-
Case Study on Antimicrobial Resistance :
- Research focusing on the compound's role in combating antibiotic-resistant bacteria highlighted its potential as a novel therapeutic agent. The study indicated that it could be used in conjunction with traditional antibiotics to enhance efficacy against resistant strains.
Properties
CAS No. |
62251-87-0 |
|---|---|
Molecular Formula |
C27H27O4P |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 3,6-dioxo-2-(triphenyl-λ5-phosphanylidene)heptanoate |
InChI |
InChI=1S/C27H27O4P/c1-3-31-27(30)26(25(29)20-19-21(2)28)32(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,3,19-20H2,1-2H3 |
InChI Key |
CGPCIEALQJQBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















